7-Methylisatin

Organic Synthesis Medicinal Chemistry Building Block

Procure 7-Methylisatin (>98% GC) as Ramosetron Impurity 15 for ICH-compliant QC release testing or as a regiospecific building block for 6-azauracil/7-methylindigo synthesis. The 7-methyl substitution yields distinct reactivity and antipyretic SAR profiles vs. 5-/6-methylisatins, requiring this specific isomer for regulatory and reproducible synthetic outcomes.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 1127-59-9
Cat. No. B072143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylisatin
CAS1127-59-9
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=O)C(=O)N2
InChIInChI=1S/C9H7NO2/c1-5-3-2-4-6-7(5)10-9(12)8(6)11/h2-4H,1H3,(H,10,11,12)
InChIKeyUEHZKEABUOAZSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylisatin (CAS 1127-59-9) Procurement Guide: Properties and In-Class Positioning


7-Methylisatin (7-methyl-1H-indole-2,3-dione, CAS 1127-59-9) is a methyl-substituted isatin derivative with the molecular formula C₉H₇NO₂ and molecular weight of 161.16 g/mol . The compound is characterized by a methyl group at the 7-position of the indole-2,3-dione scaffold, which distinguishes it from other positional isomers such as 5-methylisatin and 6-methylisatin . It exists as a light yellow to orange solid with a melting point of 41–46 °C (lit.) and a boiling point of 95–98 °C at 0.05 mmHg (lit.) . The compound features a predicted pKa of 10.42 ± 0.20 . 7-Methylisatin serves as a versatile molecular building block in organic synthesis and is commercially available from multiple vendors with purity specifications ranging from 95% to >98% (GC) .

Why 7-Methylisatin Cannot Be Casually Substituted by Other Isatin Analogs


Positional isomerism among methyl-substituted isatins produces distinct chemical reactivity and biological profiles that preclude simple substitution. The methyl group at the 7-position alters the electronic distribution of the indole-2,3-dione core compared to 5-methylisatin or 6-methylisatin, affecting both nucleophilic/electrophilic reactivity at the carbonyl positions and hydrogen-bonding capacity at the N1 and C3 positions . In synthetic applications, 7-methylisatin and 5-methylisatin yield different products when subjected to identical reaction conditions: for instance, alkaline recyclization of 7-methylisatin yields 5-(2-amino-3-methyl)-6-azauracil, whereas 5-methylisatin under parallel conditions produces distinct 5-substituted azauracil regioisomers [1]. Furthermore, 5-substituted isatins exhibit IC₅₀ values of 1.3–20 μM as atrial natriuretic peptide receptor antagonists, but the 7-methyl positional isomer has not been demonstrated to possess comparable activity in the same assay system [2]. These differences mean that substituting one methylisatin isomer for another without experimental validation introduces substantial scientific and procurement risk.

7-Methylisatin Quantitative Differentiation Evidence for Procurement Decisions


7-Methylisatin as a Molecular Building Block: Commercial Availability and Purity Specifications

7-Methylisatin is commercially available with analytically verified purity specifications exceeding 98% (GC), with documented melting point of 41–46 °C, boiling point of 95–98 °C at 0.05 mmHg, and density of 1.3±0.1 g/cm³ . While these physicochemical properties are comparable to unsubstituted isatin (melting point ~200 °C, density 1.51 g/cm³), the 7-methyl substitution confers distinct solubility characteristics: the compound is sparingly soluble in water but soluble in DMSO (up to 50 mg/mL, 310.25 mM), DMF, and ethanol, with an estimated LogP of approximately 1.9 . This solubility profile differs notably from 5-methylisatin, which exhibits different partitioning behavior due to altered hydrogen-bonding geometry .

Organic Synthesis Medicinal Chemistry Building Block

7-Methylisatin as Ramosetron Impurity 15: Regulatory and Analytical Significance

7-Methylisatin is specifically designated as Ramosetron Impurity 15 in pharmaceutical quality control contexts . Ramosetron, a 5-HT₃ receptor antagonist used as an antiemetic, requires rigorous impurity profiling during drug substance and drug product manufacturing. The identification of 7-methylisatin as a specified impurity means that analytical reference standards of this compound are essential for method development, validation, and batch release testing in Ramosetron manufacturing . Unlike other methylisatin positional isomers (5-methylisatin, 6-methylisatin), which are not specified as Ramosetron impurities, 7-methylisatin carries distinct regulatory relevance in this specific pharmaceutical supply chain.

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Synthetic Utility of 7-Methylisatin in Regiospecific Heterocycle Construction

7-Methylisatin undergoes alkaline recyclization with semicarbazone to yield 5-(2-amino-3-methyl)-6-azauracil with defined regiochemistry [1]. This transformation exploits the unique electronic environment created by the 7-methyl substituent, which directs nucleophilic attack and subsequent rearrangement. In contrast, 5-methylisatin under identical or similar alkaline recyclization conditions yields distinct 5-substituted azauracil regioisomers, demonstrating that the methyl positional isomer directly dictates reaction outcome [1]. Furthermore, both 5- and 7-methylisatin serve as starting materials for the synthesis of 3-amino-5-methylbenzoic acid, but the synthetic routes differ mechanistically due to the positional variation, offering alternative disconnection strategies for the same target molecule [2].

Heterocyclic Chemistry Synthetic Methodology Regioselectivity

7-Methylisatin in Antipyretic Structure-Activity Landscape: Context from 7-Ethyl Analog

In a prostaglandin E₂ (PGE₂)-induced fever model in mice, the 7-ethyl analog of isatin (7-ethylisatin) demonstrated potent antipyretic activity at a dose of 0.02 mg/kg ip, blocking both fever initiation and attenuating existing fever [1]. In rats, 7-ethylisatin was effective at 0.11 mg/kg ip for both prophylactic and therapeutic antipyresis [1]. This activity profile places 7-alkylisatins among the most potent antipyretic isatin analogs tested, alongside N-acetylisatin, and substantially more potent than unsubstituted isatin (which required 3.12 mg/kg ip in mice and 12.5 mg/kg ip in rats for fever blockade) [1]. While direct antipyretic data for 7-methylisatin are not available in this head-to-head comparison, the activity of the 7-ethyl analog establishes that the 7-position substitution pattern is pharmacologically productive and may be a key determinant for antipyretic activity within the isatin series. Notably, 5-methylisatin required higher doses (0.21 mg/kg ip in mice; 3.36 mg/kg ip in rats) for fever blockade, suggesting that 7-substitution may confer enhanced potency relative to 5-substitution [1].

Pharmacology Antipyretic Structure-Activity Relationship

Predicted Physicochemical Properties of 7-Methylisatin for Pre-Experimental Triage

7-Methylisatin exhibits predicted physicochemical parameters that can guide compound selection in early-stage drug discovery campaigns. The predicted pKa is 10.42 ± 0.20 , predicted density is 1.301 ± 0.06 g/cm³ at 20 °C , and the estimated LogP is approximately 1.9 . These values position 7-methylisatin as slightly more lipophilic than unsubstituted isatin (LogP ~0.5) due to the methyl substituent. The melting point of 41–46 °C (lit.) is substantially lower than that of unsubstituted isatin (~200 °C), indicating that the 7-methyl group disrupts crystal packing relative to the parent scaffold . For procurement decisions, these predicted parameters allow triage of 7-methylisatin against alternative isatin derivatives for applications with specific lipophilicity or hydrogen-bonding requirements without conducting full experimental characterization.

Computational Chemistry Drug Discovery Physicochemical Profiling

Commercial Procurement Landscape: Purity Grades and Vendor Differentiation

7-Methylisatin is commercially available from multiple vendors with varying purity specifications and packaging options. LBAO Chemicals offers >98.0% (GC) purity with melting point specification of 265 °C (dec.) (lit.) . MedChemExpress supplies the compound with DMSO solubility documented at 50 mg/mL (310.25 mM) . CymitQuimica offers multiple purity grades including 97%, 98%, and >98.0% (GC) with defined appearance specifications (light yellow to orange powder/crystal) . InvivoChem provides comprehensive technical datasheets including density (1.3±0.1 g/cm³), boiling point (95–98 °C at 0.05 mmHg), and storage conditions (-20 °C for 3 years) . This multi-vendor availability with documented analytical specifications provides procurement flexibility and quality assurance that may not be available for less common isatin positional isomers such as 6-methylisatin, which has more limited commercial sourcing options.

Chemical Procurement Quality Control Vendor Selection

7-Methylisatin (CAS 1127-59-9) Application Scenarios for Scientific and Industrial Procurement


Pharmaceutical Impurity Reference Standard for Ramosetron Manufacturing

7-Methylisatin is designated as Ramosetron Impurity 15, making it an essential analytical reference standard for pharmaceutical manufacturers producing Ramosetron drug substance and finished drug product . Quality control laboratories require authenticated 7-methylisatin reference material for HPLC method development, system suitability testing, and impurity quantification during batch release . Procurement of high-purity 7-methylisatin (>98% GC) is critical for meeting ICH Q3A/Q3B impurity qualification thresholds in regulatory submissions. Alternative methylisatin isomers cannot substitute in this application as they are not specified Ramosetron impurities and would not satisfy regulatory identification requirements .

Medicinal Chemistry Building Block for Heterocyclic Library Synthesis

7-Methylisatin serves as a versatile molecular building block for constructing diverse heterocyclic scaffolds, including 6-azauracils and 3-amino-5-methylbenzoic acid derivatives . The compound's documented DMSO solubility of up to 50 mg/mL (310.25 mM) and estimated LogP of ~1.9 make it suitable for solution-phase parallel synthesis in medicinal chemistry campaigns . The 7-methyl substitution directs regiospecific transformations that differ from those achievable with 5-methylisatin, making 7-methylisatin the required starting material when targeting specific regioisomeric products such as 5-(2-amino-3-methyl)-6-azauracil . Procurement of >98% (GC) purity material ensures reliable and reproducible synthetic outcomes .

Structure-Activity Relationship Studies of Antipyretic Isatin Analogs

The 7-alkylisatin scaffold has been pharmacologically validated as a potency-enhancing modification for antipyretic activity, with 7-ethylisatin demonstrating efficacy at doses as low as 0.02 mg/kg ip in murine PGE₂-induced fever models . While direct antipyretic data for 7-methylisatin are limited, the class-level evidence for 7-substitution potency (approximately 15–30× greater than 5-methylisatin depending on species) supports the inclusion of 7-methylisatin in SAR campaigns exploring the antipyretic potential of isatin derivatives . Procurement of 7-methylisatin for these studies enables direct head-to-head comparison with 5-methylisatin and other positional isomers, filling a notable gap in the current published SAR landscape .

Organic Synthesis Intermediate for Specialty Chemicals and Dyes

7-Methylisatin finds industrial application as an intermediate in the synthesis of specialty chemicals and dyes, including 7-methylindigo derivatives . The compound's commercial availability in bulk quantities from suppliers such as LBAO Chemicals (25 kg packaging) and CymitQuimica (up to 500 g) supports industrial-scale synthesis applications . The compound's storage stability (3 years at -20 °C for powder; room temperature shipping stable) enables practical supply chain management for industrial chemical manufacturing . The established synthesis route from chloral hydrate and appropriate aniline precursors provides a scalable manufacturing pathway, though specific yield optimization data are proprietary to individual manufacturers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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